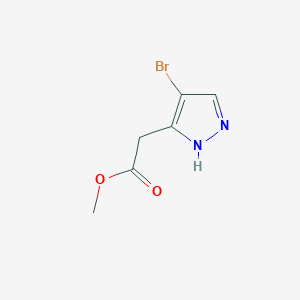

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate” is a chemical compound with the CAS Number: 1072944-71-8 . It has a molecular weight of 219.04 and its IUPAC name is methyl (4-bromo-1H-pyrazol-1-yl)acetate . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The linear formula of this compound is C6H7BrN2O2 . The InChI Code is 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis

This compound is a colorless or white solid or liquid . It has a high GI absorption, is BBB permeant, and is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.96 cm/s . It has a consensus Log Po/w of 0.97 , indicating its lipophilicity. It is very soluble, with a solubility of 2.54 mg/ml or 0.0116 mol/l according to ESOL, 7.53 mg/ml or 0.0344 mol/l according to Ali, and 3.89 mg/ml or 0.0177 mol/l according to SILICOS-IT .Applications De Recherche Scientifique

Synthesis and Characterization

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate and its derivatives are key intermediates in the synthesis of complex molecules. For instance, they have been used in the synthesis of pyridyl–pyrazole-3-one derivatives, which exhibit selective cytotoxicity against tumor cell lines without harming normal cells, suggesting potential in cancer therapy Q. Huang et al., 2017. Such compounds are characterized by their unique structural features, which can be elucidated through various analytical techniques including IR, NMR, and X-ray crystallography.

Antimicrobial Activity

Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety synthesized from pyrazole derivatives have demonstrated antimicrobial activity. This suggests that methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate could serve as a precursor for antimicrobial agents, addressing the need for new therapeutics against resistant strains M. D. Reddy et al., 2013.

Anticancer and Anti-Inflammatory Agents

Derivatives of pyrazole have shown promise as anticancer and anti-inflammatory agents. A series of N-phenylpyrazole derivatives were synthesized and found to have interesting antimicrobial properties, with some showing potent activity against pathogenic yeast and moulds. This suggests potential applications in developing new therapeutic agents for fungal infections and possibly for cancer A. Farag et al., 2008.

Molecular Docking Studies

Molecular docking studies of pyrazole-imidazole-triazole hybrids have provided insights into their antimicrobial efficacy, further highlighting the utility of methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate derivatives in drug discovery Suman Punia et al., 2021.

Corrosion Inhibition

Pyrazoline derivatives have been explored for their potential role in corrosion inhibition of mild steel in acidic environments, demonstrating the chemical versatility of methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate derivatives beyond biological applications H. Lgaz et al., 2020.

Safety and Hazards

Orientations Futures

While the specific future directions for “Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate” are not mentioned in the search results, it’s worth noting that pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities .

Mécanisme D'action

Target of Action

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal . .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Given the broad range of activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

It is known that the compound is highly soluble , which could potentially influence its bioavailability.

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could potentially influence its stability.

Propriétés

IUPAC Name |

methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-6(10)2-5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZJMZXJUQLLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=NN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)

![1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2992094.png)

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)